3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide
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Overview
Description
3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a pyrrolidinone moiety, and an ethoxyethyl linkage, making it a unique molecule with potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. This intermediate is then reacted with ethoxyethylamine and pyrrolidinone under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and metabolic conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorophenyl derivatives and pyrrolidinone-containing molecules. Examples include:
- 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole
- 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole
Uniqueness
What sets 3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O4/c18-13-3-1-12(11-14(13)19)2-4-15(22)20-7-9-25-10-8-21-16(23)5-6-17(21)24/h1,3,11H,2,4-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJARUXSDQTUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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